molecular formula C11H12ClN3 B3217927 2-(4-Chloropiperidin-1-yl)isonicotinonitrile CAS No. 1185318-26-6

2-(4-Chloropiperidin-1-yl)isonicotinonitrile

Cat. No.: B3217927
CAS No.: 1185318-26-6
M. Wt: 221.68 g/mol
InChI Key: HXELELSBZQGZJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and Significance of Isonicotinonitrile and Piperidine (B6355638) Scaffolds in Chemical Research

The isonicotinonitrile scaffold, a pyridine (B92270) ring substituted with a nitrile group at the 4-position, is a key structural motif in a variety of biologically active molecules. Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in natural products and synthetic pharmaceuticals.

Isonicotinonitrile Scaffold:

The isonicotinonitrile moiety is recognized for its role in compounds exhibiting a wide array of pharmacological properties. The pyridine ring system is a common feature in numerous physiologically active chemicals and natural compounds. The nitrile group is a versatile functional group that can participate in various chemical transformations and can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target.

Piperidine Scaffold:

Piperidine and its derivatives are fundamental building blocks in the synthesis of medicinal agents. researchgate.net This scaffold is present in a vast number of approved drugs, highlighting its importance in pharmaceutical research. researchgate.netnih.gov The introduction of a piperidine ring into a molecule can modulate its physicochemical properties, such as solubility and lipophilicity, which in turn can enhance its biological activity, selectivity, and pharmacokinetic profile. researchgate.net Compounds containing the piperidine moiety have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antihypertensive, antibacterial, antimalarial, and anti-inflammatory effects. nih.gov

The following table summarizes the key attributes of these two important scaffolds:

ScaffoldKey FeaturesSignificance in Research
Isonicotinonitrile Aromatic pyridine ring with a nitrile group at the 4-position.Found in molecules with diverse pharmacological activities. The nitrile group can act as a reactive handle and a hydrogen bond acceptor.
Piperidine Saturated six-membered nitrogen-containing heterocycle.One of the most common scaffolds in pharmaceuticals. researchgate.netnih.gov Can improve physicochemical and pharmacokinetic properties of a drug candidate. researchgate.net

Rationale for Investigating 2-(4-Chloropiperidin-1-yl)isonicotinonitrile

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization, where two or more pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities. In this case, the electron-withdrawing nature of the isonicotinonitrile core is coupled with the versatile and biologically significant piperidine ring.

The substitution pattern, with the piperidine nitrogen attached to the 2-position of the isonicotinonitrile ring, is a common strategy in medicinal chemistry to explore the chemical space around the pyridine core. The presence of a chlorine atom on the 4-position of the piperidine ring is also a deliberate design choice. Halogenation, and specifically chlorination, is a widely used tactic in drug design to modulate a compound's properties. The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.gov The chlorine atom can also serve as a handle for further chemical modifications.

Overview of Current Academic Research Trajectories for Similar Chemical Architectures

Current research on chemical architectures similar to this compound is multifaceted and spans various therapeutic areas. The primary focus is on leveraging the unique properties of the isonicotinonitrile and piperidine scaffolds to develop novel therapeutic agents.

Research into compounds containing the isonicotinonitrile moiety is actively pursuing the development of agents with anticancer, anti-inflammatory, and antimicrobial properties. The versatility of the nitrile group allows for its conversion into other functional groups, providing a pathway to a diverse library of derivatives.

For the piperidine scaffold, research is heavily focused on its application in the development of central nervous system (CNS) agents, cardiovascular drugs, and oncology treatments. researchgate.net The ability of the piperidine ring to confer favorable pharmacokinetic properties makes it an attractive component in the design of orally bioavailable drugs. researchgate.net

The combination of a nitrogen-containing heterocycle like pyridine with a piperidine ring is a well-trodden path in the quest for new drugs. Research in this area is often directed towards the discovery of kinase inhibitors, receptor antagonists, and enzyme inhibitors. The specific substitution of a chlorine atom on the piperidine ring aligns with current trends in medicinal chemistry, where halogenation is explored as a means to fine-tune the biological activity and drug-like properties of a lead compound. nih.gov The investigation of such chlorinated piperidine derivatives is a promising avenue for the discovery of new therapeutic agents. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chloropiperidin-1-yl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-10-2-5-15(6-3-10)11-7-9(8-13)1-4-14-11/h1,4,7,10H,2-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXELELSBZQGZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Cl)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Chloropiperidin 1 Yl Isonicotinonitrile

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(4-chloropiperidin-1-yl)isonicotinonitrile suggests that the most logical disconnection is at the C-N bond between the isonicotinonitrile ring and the piperidine (B6355638) moiety. This bond is a key feature of the molecule, and its formation is central to any synthetic strategy. This disconnection leads to two primary synthons: a 2-substituted isonicotinonitrile bearing a suitable leaving group at the 2-position and 4-chloropiperidine (B1584346).

The choice of the leaving group on the isonicotinonitrile ring is critical for the success of the subsequent bond formation. Halogens such as chlorine or fluorine are common choices due to their reactivity in nucleophilic aromatic substitution and cross-coupling reactions. Therefore, the primary synthetic precursors are identified as 2-haloisonicotinonitrile and 4-chloropiperidine.

Primary Synthetic Routes and Reaction Mechanisms

The formation of the C-N bond between the isonicotinonitrile and piperidine rings can be achieved through several established synthetic methodologies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for the synthesis of this compound. This approach involves the reaction of a 2-haloisonicotinonitrile, such as 2-chloro- or 2-fluoroisonicotinonitrile, with 4-chloropiperidine. The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when activated by the electron-withdrawing nitrile group.

The reaction mechanism proceeds via an addition-elimination pathway. The piperidine nitrogen acts as the nucleophile, attacking the carbon atom bearing the halogen. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine ring and the nitrile group. In the subsequent step, the halide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack.

The choice of the halogen on the isonicotinonitrile precursor can influence the reaction rate. Fluorine is often the most effective leaving group in SNAr reactions on electron-deficient aromatic rings due to its high electronegativity, which strongly polarizes the C-F bond and facilitates nucleophilic attack.

Cross-Coupling Strategies

Palladium- and copper-catalyzed cross-coupling reactions offer powerful alternatives for the formation of the C-N bond.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds. This reaction would involve the coupling of a 2-haloisonicotinonitrile with 4-chloropiperidine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-haloisonicotinonitrile, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The 4-chloropiperidine coordinates to the palladium center, and a base facilitates its deprotonation to form a more nucleophilic piperidide.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the palladium complex, which also regenerates the active Pd(0) catalyst.

The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction. While traditionally requiring harsh reaction conditions, modern modifications have made it a more versatile method. In this context, a 2-haloisonicotinonitrile would be reacted with 4-chloropiperidine in the presence of a copper catalyst and a base, often at elevated temperatures. The mechanism is thought to involve the formation of a copper-amide species, which then reacts with the aryl halide.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, existing MCRs for the synthesis of substituted nicotinonitriles could potentially be adapted. For instance, a one-pot reaction involving a suitable 1,3-dicarbonyl compound, malononitrile, an aldehyde, and 4-chloropiperidine under specific catalytic conditions could theoretically lead to the formation of a highly substituted pyridine ring with the desired piperidinyl moiety.

Optimization of Synthetic Pathways

The efficiency of the aforementioned synthetic routes can be significantly influenced by various reaction parameters.

Catalyst Screening and Ligand Effects

In the context of cross-coupling reactions like the Buchwald-Hartwig amination, the choice of catalyst and ligand is paramount for achieving high yields and reaction rates. A variety of palladium precursors and phosphine ligands can be screened to identify the optimal combination for the coupling of 2-haloisonicotinonitriles with 4-chloropiperidine.

Bulky, electron-rich phosphine ligands are often employed in Buchwald-Hartwig aminations as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle. The following table provides an illustrative example of a catalyst and ligand screen for a similar reaction.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2PPh3NaOt-BuToluene10025
2Pd2(dba)3BINAPNaOt-BuToluene10065
3Pd2(dba)3XPhosNaOt-BuToluene10085
4Pd(OAc)2RuPhosK3PO4Dioxane11092
5PdCl2(dppf)dppfCs2CO3Dioxane11078

Similarly, for the Ullmann condensation, the choice of the copper source and any coordinating ligands can have a significant impact on the reaction's success. Both Cu(I) and Cu(II) salts can be effective, and the addition of ligands such as diamines or amino acids can accelerate the reaction and allow for milder conditions.

EntryCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
1CuINoneK2CO3DMF14040
2Cu2ONoneK3PO4NMP15055
3CuIL-ProlineK2CO3DMSO12088
4Cu(acac)2TMEDACs2CO3Toluene11075
5CuClPhenanthrolineK2CO3Pyridine11582

Solvent and Temperature Optimization

There is no specific information available in the scientific literature regarding the optimization of solvent and temperature for the synthesis of this compound.

Reaction Yield Enhancement and Selectivity Control

Information on reaction yield enhancement and selectivity control for the synthesis of this compound is not available in published research.

Stereochemical Control in Synthesis

The stereochemistry of the piperidine ring in this compound is a critical aspect of its molecular structure. However, specific studies focusing on the enantioselective or diastereoselective synthesis of this compound have not been reported. In the absence of such studies, the following sections outline general principles and approaches that could be theoretically applied.

Enantioselective and Diastereoselective Synthesis Considerations

For a molecule like this compound, the 4-position of the piperidine ring is a potential stereocenter if the substituents at the 1- and 4-positions were to create a chiral molecule. However, with a chloro-substituent at the 4-position and the isonicotinonitrile group at the 1-position, the molecule itself is achiral unless other chiral centers are introduced.

Should a synthetic route involve intermediates with multiple stereocenters, diastereoselective control would be crucial. This could be achieved by using chiral starting materials or through substrate-controlled reactions where the existing stereochemistry of a reactant directs the formation of a new stereocenter.

Chiral Auxiliary and Asymmetric Catalysis Approaches

In the context of synthesizing chiral analogs of this compound, several asymmetric synthesis strategies could be envisioned.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. For the synthesis of a chiral piperidine derivative, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the piperidine ring or the introduction of substituents. After the desired stereochemistry is established, the auxiliary would be removed.

Asymmetric Catalysis: This approach involves the use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. For the synthesis of a chiral piperidine ring, a variety of catalytic methods could be applicable, such as asymmetric hydrogenation of a corresponding pyridine precursor or catalytic asymmetric cyclization reactions. These methods often offer high levels of stereocontrol and are highly efficient.

While these are established methods in asymmetric synthesis, their specific application to the synthesis of this compound or its chiral derivatives has not been documented.

Advanced Structural Elucidation of 2 4 Chloropiperidin 1 Yl Isonicotinonitrile

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the intricate structural details of a molecule. By analyzing the interaction of electromagnetic radiation with 2-(4-Chloropiperidin-1-yl)isonicotinonitrile, a comprehensive picture of its connectivity, functional groups, and molecular weight can be established.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Elucidating Molecular Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The protons on the isonicotinonitrile ring are anticipated to appear in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group and the electron-donating effect of the piperidine nitrogen. The protons of the 4-chloropiperidine (B1584346) ring will be observed in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the C4 position, bearing the chlorine atom, is expected to be a multiplet at a downfield position compared to the other piperidine protons due to the deshielding effect of the chlorine.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the isonicotinonitrile ring are expected to resonate in the aromatic region (δ 100-160 ppm), with the carbon of the nitrile group appearing at a characteristic downfield shift. The carbon atoms of the 4-chloropiperidine ring will appear in the aliphatic region (δ 20-60 ppm). The C4 carbon, bonded to the chlorine atom, will be significantly deshielded.

¹⁵N NMR Spectroscopy: The nitrogen NMR spectrum would show two distinct signals corresponding to the nitrogen atom in the pyridine ring and the nitrogen atom of the piperidine ring. The chemical shift of the pyridine nitrogen will be characteristic of aromatic heterocyclic compounds, while the piperidine nitrogen will have a chemical shift typical for a tertiary amine.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity. COSY would establish the coupling relationships between adjacent protons, for instance, within the piperidine ring and between the aromatic protons of the isonicotinonitrile ring. HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H37.2 - 7.5115 - 120
Pyridine-H58.5 - 8.8150 - 155
Pyridine-H67.0 - 7.3110 - 115
Piperidine-H2, H6 (axial)3.0 - 3.445 - 50
Piperidine-H2, H6 (equatorial)3.6 - 4.045 - 50
Piperidine-H3, H5 (axial)1.8 - 2.230 - 35
Piperidine-H3, H5 (equatorial)2.2 - 2.630 - 35
Piperidine-H44.0 - 4.455 - 60
Pyridine-C2-160 - 165
Pyridine-C3-115 - 120
Pyridine-C4-135 - 140
Pyridine-C5-150 - 155
Pyridine-C6-110 - 115
Nitrile-C-118 - 122
Piperidine-C2, C6-45 - 50
Piperidine-C3, C5-30 - 35
Piperidine-C4-55 - 60

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a sharp and strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring will appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the amine and the aromatic ring will be observed in the fingerprint region (1000-1300 cm⁻¹). The C-Cl stretching vibration is expected in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibrations of the pyridine ring are typically strong in the Raman spectrum and would be expected in the fingerprint region.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C≡NStretching2220 - 2240 (strong, sharp)2220 - 2240 (strong, sharp)
Aromatic C-HStretching3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-HStretching2800 - 3000 (medium to strong)2800 - 3000 (medium)
C=C, C=N (Pyridine)Stretching1400 - 1600 (medium to strong)1400 - 1600 (strong)
C-N (Amine)Stretching1000 - 1200 (medium)1000 - 1200 (weak)
C-ClStretching600 - 800 (medium to strong)600 - 800 (medium)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The nominal molecular weight of this compound is approximately 235.7 g/mol .

Fragmentation Pattern: Upon electron ionization, the molecular ion peak (M⁺) is expected. A prominent fragmentation pathway would likely involve the cleavage of the bond between the pyridine ring and the piperidine nitrogen, leading to fragments corresponding to the isonicotinonitrile cation and the 4-chloropiperidine radical, or vice versa. Further fragmentation of the 4-chloropiperidine ring could involve the loss of a chlorine atom or ethylene. Another possible fragmentation is the loss of the nitrile group. High-resolution mass spectrometry would be able to confirm the elemental composition of the parent ion and its fragments.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, predictions can be made based on related structures.

It is expected that the piperidine ring will adopt a chair conformation. The isonicotinonitrile group, being bulky, would likely occupy an equatorial position on the piperidine nitrogen to minimize steric hindrance. The chlorine atom at the C4 position can be either in an axial or equatorial position. The crystal packing would likely be influenced by intermolecular interactions such as C-H···N and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the pyridine rings of adjacent molecules.

Conformational Analysis via Experimental Methods

The conformational flexibility of the 4-chloropiperidine ring is a key structural feature. In solution, the piperidine ring is expected to undergo rapid chair-to-chair interconversion.

The position of the chlorine atom (axial vs. equatorial) on the piperidine ring is of particular interest. For 4-halopiperidines, the conformational equilibrium is influenced by a combination of steric and electronic factors. In nonpolar solvents, the equatorial conformer is generally favored to minimize steric interactions. However, in polar solvents, the axial conformer can be stabilized by electrostatic interactions between the C-Cl dipole and the lone pair on the nitrogen atom. Experimental techniques like variable-temperature NMR spectroscopy could be used to study this conformational equilibrium by observing changes in the chemical shifts and coupling constants of the piperidine protons at different temperatures.

Chemical Reactivity and Transformations of 2 4 Chloropiperidin 1 Yl Isonicotinonitrile

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring, a saturated heterocycle, exhibits reactivity primarily at the nitrogen atom and the carbon atom bearing the chloro substituent.

Reactions at the Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic character, making it susceptible to reactions with electrophiles. One of the most common transformations is N-alkylation . This can be achieved by reacting 2-(4-Chloropiperidin-1-yl)isonicotinonitrile with various alkyl halides (R-X) in the presence of a base to yield quaternary ammonium (B1175870) salts. The reaction conditions can be tailored to control the extent of alkylation. For instance, the use of a suitable solvent and base can promote the formation of N-alkyl-2-(4-chloropiperidin-1-yl)isonicotinonitrile derivatives.

Furthermore, the nitrogen atom can participate in acylation reactions with acyl chlorides or anhydrides to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

Substitution and Elimination Reactions at the Chloro-Substituted Carbon

The carbon atom at the 4-position of the piperidine ring is bonded to a chlorine atom, a good leaving group, making this site prone to nucleophilic substitution and elimination reactions .

Nucleophilic Substitution: A variety of nucleophiles can displace the chloride ion. For example, reaction with alkoxides (RO⁻) can yield 4-alkoxypiperidine derivatives, while reaction with amines can lead to the formation of 4-aminopiperidine (B84694) analogs. The outcome of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Intramolecular nucleophilic substitution can also occur, potentially leading to the formation of bicyclic structures like aziridinium (B1262131) ions, which are highly reactive intermediates. nih.gov

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 2-(1,2,3,6-tetrahydropyridin-1-yl)isonicotinonitrile. The regioselectivity of this elimination is governed by Zaitsev's rule, favoring the formation of the more substituted alkene. The choice of base and solvent is critical in directing the reaction towards either substitution or elimination. Bulky bases tend to favor elimination over substitution.

Reactivity of the Isonicotinonitrile Moiety

The isonicotinonitrile portion of the molecule, an aromatic pyridine (B92270) ring with a nitrile substituent, presents several avenues for chemical modification.

Reactions at the Nitrile Group (e.g., Hydrolysis, Reduction)

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively. Acid-catalyzed hydrolysis of this compound would produce 2-(4-chloropiperidin-1-yl)isonicotinic acid. Basic hydrolysis, on the other hand, would yield 2-(4-chloropiperidin-1-yl)isonicotinamide. The conditions for hydrolysis need to be carefully controlled to avoid undesired side reactions on the piperidine ring. For instance, assisted hydrolysis techniques might be necessary to achieve the desired transformation without cleaving other parts of the molecule. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The reduction of this compound would afford [2-(4-chloropiperidin-1-yl)pyridin-4-yl]methanamine. This transformation provides a valuable route to introduce a flexible aminomethyl group at the 4-position of the pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgquimicaorganica.org The presence of the electron-donating piperidine group at the 2-position can partially mitigate this deactivation. However, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically require harsh conditions and often result in substitution at the 3- and 5-positions, which are meta to the nitrogen atom and ortho/para to the activating piperidinyl group. quimicaorganica.org Protonation or coordination of a Lewis acid to the pyridine nitrogen further deactivates the ring towards SEAr. wikipedia.org

Derivatization Strategies for Analog Synthesis

The diverse reactivity of this compound allows for the synthesis of a wide array of analogs. These strategies can be broadly categorized based on the part of the molecule being modified.

Modification of the Piperidine Ring:

Substitution at the 4-position: A primary strategy involves the nucleophilic displacement of the chloro group with various nucleophiles to introduce diverse functionalities. This can include amines, alcohols, thiols, and carbon nucleophiles, leading to a library of 4-substituted piperidine analogs.

N-Functionalization: The piperidine nitrogen can be alkylated, acylated, or sulfonylated to introduce different substituents, thereby modulating the steric and electronic properties of the molecule.

Ring Modification: While more complex, reactions that alter the piperidine ring itself, such as ring-opening or ring-expansion reactions, could be envisioned under specific conditions to create novel heterocyclic systems.

Modification of the Isonicotinonitrile Moiety:

Nitrile Group Transformations: As discussed, hydrolysis and reduction of the nitrile group provide straightforward methods to introduce carboxylic acid, amide, or aminomethyl functionalities. The nitrile can also participate in cycloaddition reactions.

Pyridine Ring Substitution: Although challenging, electrophilic aromatic substitution can be employed to introduce substituents at the 3- and 5-positions of the pyridine ring. Nucleophilic aromatic substitution, if feasible, could introduce functionalities at other positions.

Combinatorial Approaches: By combining modifications on both the piperidine and isonicotinonitrile moieties, a vast chemical space can be explored. For instance, a 4-substituted piperidine analog could be further modified by reducing the nitrile group, leading to a di-functionalized molecule with potentially new properties.

The following table summarizes some of the key potential reactions and the resulting compound classes:

MoietyReaction TypeReagents and ConditionsPotential Product Class
Piperidine N-AlkylationAlkyl halide, baseN-Alkyl-2-(4-chloropiperidin-1-yl)isonicotinonitrile Derivatives
Nucleophilic SubstitutionNucleophile (e.g., R₂NH, RO⁻)2-(4-Substituted-piperidin-1-yl)isonicotinonitrile Derivatives
EliminationStrong, non-nucleophilic base2-(1,2,3,6-Tetrahydropyridin-1-yl)isonicotinonitrile
Isonicotinonitrile Nitrile HydrolysisH₃O⁺ or OH⁻2-(4-Chloropiperidin-1-yl)isonicotinic Acid/Amide
Nitrile ReductionLiAlH₄ or H₂/Catalyst[2-(4-Chloropiperidin-1-yl)pyridin-4-yl]methanamine
Electrophilic Aromatic SubstitutionElectrophile (e.g., HNO₃/H₂SO₄)2-(4-Chloropiperidin-1-yl)-3/5-substituted-isonicotinonitrile Derivatives

These derivatization strategies highlight the versatility of this compound as a scaffold for the development of new chemical entities with tailored properties.

Stability and Degradation Pathways under Controlled Conditions

Forced degradation studies are crucial in the pharmaceutical industry to understand the intrinsic stability of a compound and to identify potential degradation products. nih.gov Although specific forced degradation studies for this compound are not available, potential degradation pathways can be postulated based on the chemical properties of its constituent parts. Such studies typically involve exposing the compound to stress conditions such as heat, light, humidity, acid, base, and oxidation. acs.org

Hydrolytic Degradation:

Under acidic or basic conditions, the most probable degradation pathway involves the hydrolysis of the nitrile group. This is a common reaction for cyanopyridines. researchgate.netgoogle.com The hydrolysis would likely proceed in two steps: first to the corresponding amide, 2-(4-chloropiperidin-1-yl)isonicotinamide, and then further hydrolysis to 2-(4-chloropiperidin-1-yl)isonicotinic acid. The rate of hydrolysis would be dependent on the pH and temperature.

Additionally, under harsh hydrolytic conditions, the carbon-chlorine bond in the piperidine ring may undergo hydrolysis to yield a hydroxyl group, forming 2-(4-hydroxypiperidin-1-yl)isonicotinonitrile.

Oxidative Degradation:

The piperidine ring is susceptible to oxidation. acs.orgwhiterose.ac.uk The tertiary amine can be oxidized to an N-oxide. Furthermore, oxidation can lead to ring opening or the formation of various oxygenated derivatives. The pyridine ring can also be oxidized, although it is generally more resistant to oxidation than the piperidine ring.

Photodegradation:

Pyridine and its derivatives are known to be susceptible to photochemical degradation. nih.govespublisher.comresearchgate.netnih.gov Exposure to UV light could potentially lead to the degradation of the pyridine ring of the isonicotinonitrile moiety. The exact photolytic degradation products are difficult to predict without experimental data, but could involve ring cleavage or the formation of various isomers. One of the main UV-photolysis products of pyridine is succinic acid. nih.gov

Thermal Degradation:

At elevated temperatures, thermal decomposition can occur. The stability of heterocyclic compounds to heat varies greatly depending on their structure. dtic.milmdpi.com For 4-chloro-1-methylpiperidine (B1359792) hydrochloride, thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas. fishersci.com It is plausible that this compound would exhibit similar decomposition products under thermal stress. The piperidine ring in some compounds has been shown to be stable at temperatures above 160°C. utexas.edu

Potential Degradation Pathways of this compound

Stress ConditionPotential Degradation PathwayPotential Degradation Products
Acidic/Basic Hydrolysis Hydrolysis of the nitrile group2-(4-Chloropiperidin-1-yl)isonicotinamide, 2-(4-Chloropiperidin-1-yl)isonicotinic acid
Hydrolysis of the C-Cl bond2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile
Oxidation N-oxidation of the piperidine nitrogenThis compound N-oxide
Oxidation of the piperidine ringRing-opened products, hydroxylated derivatives
Photolysis Degradation of the pyridine ringRing-cleaved products (e.g., succinic acid derivatives)
Thermal Degradation Fragmentation of the moleculeNitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride

Computational and Theoretical Investigations of 2 4 Chloropiperidin 1 Yl Isonicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. These methods can elucidate a wide range of molecular properties, from geometric parameters to spectroscopic characteristics.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry and other electronic properties. For derivatives of isonicotinic acid and piperidine (B6355638), DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G**, are used to determine optimized molecular structures and energies. mdpi.comnih.gov Such studies for 2-(4-Chloropiperidin-1-yl)isonicotinonitrile would reveal precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional shape.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. ekb.eg

In studies of related piperidine derivatives, a larger HOMO-LUMO gap is associated with higher stability and lower chemical reactivity. ekb.eg For isonicotinic acid derivatives, the HOMO-LUMO analysis helps in understanding the charge transfer within the molecule. mdpi.com A hypothetical HOMO-LUMO analysis for this compound would likely show the distribution of these orbitals across the isonicotinonitrile and chloropiperidine moieties, indicating potential sites for nucleophilic and electrophilic attack.

Below is an example of a data table that would be generated from such an analysis, based on findings for similar heterocyclic compounds.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
This is a hypothetical data table for this compound for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Similarly, theoretical vibrational frequencies can be computed and compared with experimental Infrared (IR) and Raman spectra. derpharmachemica.com

For a molecule like 4-(2-Keto-1-benzimidazolinyl) piperidine, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts and assign vibrational modes in its IR and Raman spectra. derpharmachemica.com A similar computational approach for this compound would generate predicted spectra, aiding in the interpretation of experimental data and confirming the molecular structure.

An example of a data table comparing experimental and theoretical vibrational frequencies is shown below.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C≡N stretch22302235
C-Cl stretch750755
Aromatic C-H stretch31003105
This is a hypothetical data table for this compound for illustrative purposes.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior and conformational flexibility.

Conformational Energy Landscape Exploration

Molecules with rotatable bonds, such as the piperidine ring in this compound, can exist in multiple conformations. Understanding the relative energies of these conformers is crucial as the lowest energy conformation is typically the most populated and often the biologically active one. Computational methods can be used to explore the conformational energy landscape to identify stable conformers. For instance, studies on piperidine derivatives have explored their conformational preferences. acs.org A conformational analysis of this compound would likely investigate the chair, boat, and twist-boat conformations of the piperidine ring and the rotational barriers around the bond connecting it to the isonicotinonitrile ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule behaves in a simulated environment, such as in a solvent or interacting with a biological target. mdpi.com

For a compound like this compound, an MD simulation could be used to study the flexibility of the molecule, the stability of its different conformations, and its interactions with solvent molecules. This would provide a more realistic understanding of its behavior under physiological conditions.

Reaction Mechanism Elucidation via Computational Chemistry

Transition State Characterization

Detailed characterization of the transition state(s) for the reaction forming this compound, including geometric parameters (bond lengths and angles) and vibrational frequencies, is not available in the published literature.

Reaction Coordinate Mapping

A reaction coordinate map, which illustrates the energy profile of the reaction pathway from reactants to products through the transition state, has not been computationally determined for this specific reaction.

Due to the absence of specific research data, no data tables or detailed findings can be provided.

Mechanistic Biological and Pharmacological Investigations Non Clinical Focus

In Vitro Target Identification and Validation

The initial stages of characterizing a novel compound like 2-(4-Chloropiperidin-1-yl)isonicotinonitrile would involve a series of in vitro assays to identify its molecular targets.

Enzyme Inhibition Assays (e.g., Kinases, Proteases)

No specific data from enzyme inhibition assays for this compound are available. Such studies would typically assess the compound's ability to inhibit the activity of specific enzymes, such as kinases or proteases, which are often implicated in disease pathways. For instance, a compound's inhibitory concentration (IC50) against a panel of kinases would be determined to understand its potency and selectivity.

Receptor Binding Studies (e.g., G-protein Coupled Receptors, Ion Channels)

There is no publicly available information on the receptor binding profile of this compound. Receptor binding assays are crucial for determining if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These studies measure the affinity (Ki) of the compound for various receptors to identify potential on-target and off-target interactions.

Transporter Interaction Studies

Information regarding the interaction of this compound with cellular transporters is not available in the public domain. Investigating a compound's interaction with transporters is important to understand its potential for being actively transported into or out of cells, which can significantly impact its distribution and efficacy.

Cellular Pathway Modulation Studies (in vitro)

Following target identification, cell-based assays are employed to understand how a compound affects cellular signaling pathways and functions.

Cell-Based Assays for Signaling Pathway Activation/Inhibition

No studies detailing the effects of this compound on cellular signaling pathways have been found. These assays would typically involve treating specific cell lines with the compound and measuring the activation or inhibition of key signaling molecules (e.g., through phosphorylation events) to elucidate the downstream consequences of target engagement.

Mechanistic Studies on Cell Viability and Proliferation (excluding efficacy/safety claims)

There is no available data on the mechanistic effects of this compound on cell viability and proliferation. Such studies would explore how the compound affects cell cycle progression, apoptosis (programmed cell death), or other cellular processes that contribute to changes in cell numbers, without making claims about its potential therapeutic efficacy or safety.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

The exploration of the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) for this compound provides a framework for understanding how its chemical structure correlates with its biological activity. These studies are crucial for the rational design of analogues with potentially enhanced potency, selectivity, or altered mechanistic profiles.

The systematic design and synthesis of analogues of this compound are foundational to elucidating its SAR. Theoretical considerations for analogue design would focus on modifications of its three key structural components: the isonicotinonitrile head, the piperidine (B6355638) linker, and the 4-chloro substituent.

Modification of the Isonicotinonitrile Moiety: The isonicotinonitrile group is a key feature, with the nitrile group acting as a potential hydrogen bond acceptor and the pyridine (B92270) ring participating in π-π stacking or cation-π interactions. Theoretical analogues could involve the replacement of the nitrile group with other electron-withdrawing groups such as amides, esters, or small heterocyclic rings (e.g., oxadiazole, triazole) to probe the necessity of the nitrile for activity. The position of the nitrogen atom in the pyridine ring could also be varied to explore isomeric structures like nicotinonitrile or picolinonitrile derivatives.

Alterations of the Piperidine Linker: The piperidine ring provides a three-dimensional scaffold that dictates the orientation of the isonicotinonitrile and the chlorophenyl groups. Analogues could be designed by replacing the piperidine with other cyclic amines like piperazine (B1678402) or pyrrolidine (B122466) to assess the impact of ring size and the presence of an additional heteroatom on biological activity. nih.gov Such modifications can influence the basicity and conformational flexibility of the molecule.

Substitution on the Piperidine Ring: The chlorine atom at the 4-position of the piperidine ring is a significant feature that can influence lipophilicity and potentially engage in halogen bonding with a target protein. A systematic SAR study would involve replacing the chlorine with other halogens (F, Br, I) to understand the effect of halogen size and electronegativity. Additionally, substitution with small alkyl groups, hydroxyl groups, or amino groups could provide insights into the steric and electronic requirements at this position.

The synthesis of these theoretical analogues would likely follow established synthetic routes for N-arylation of piperidines and functionalization of pyridine rings. For instance, the core scaffold could be assembled via nucleophilic aromatic substitution, where a substituted piperidine displaces a leaving group on the isonicotinonitrile ring.

A hypothetical library of analogues for initial SAR screening is presented in Table 1.

Table 1: Theoretical Analogues of this compound for SAR Profiling

Compound ID Modification on Piperidine Ring (Position 4) Modification on Isonicotinonitrile Rationale
CPI-001 -Cl (Parent) -CN (Parent) Baseline compound
CPI-002 -F -CN Evaluate effect of smaller, more electronegative halogen
CPI-003 -Br -CN Evaluate effect of larger, less electronegative halogen
CPI-004 -CH3 -CN Probe for steric tolerance and hydrophobic interactions
CPI-005 -OH -CN Introduce hydrogen bonding capability
CPI-006 -Cl -C(=O)NH2 Assess importance of nitrile vs. amide
CPI-007 -Cl 2-thiazolyl Explore bioisosteric replacement of nitrile

The correlation of specific structural features with molecular interaction data, often obtained from biophysical assays or computational models, is the cornerstone of SMR studies. For this compound and its theoretical analogues, this would involve analyzing how structural changes affect binding affinity and interactions with a putative biological target.

The 4-chloro substituent is a prime candidate for engaging in halogen bonding, a non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the protein, such as a backbone carbonyl or an electron-rich amino acid side chain. The strength of this interaction is expected to vary with the halogen (I > Br > Cl > F).

The piperidine nitrogen is likely to be protonated at physiological pH, making it a key site for forming a salt bridge or a strong hydrogen bond with an acidic residue like aspartate or glutamate (B1630785) in a protein's active site. nih.gov The conformation of the piperidine ring (chair vs. boat or twist-boat) would also influence the optimal geometry for this interaction.

The isonicotinonitrile moiety offers multiple interaction points. The pyridine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring itself can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitrile group is a weak hydrogen bond acceptor and its replacement with a stronger acceptor, like an amide, could significantly alter the binding mode and affinity.

By synthesizing the analogues proposed in Table 1 and evaluating their binding affinities, a quantitative structure-activity relationship (QSAR) model could be developed. nih.gov For instance, a model might reveal that lipophilicity and the presence of a halogen at the 4-position are positively correlated with activity, while steric bulk is negatively correlated.

Molecular Docking and Ligand-Protein Interaction Predictions

In the absence of experimental structural data, molecular docking and computational methods provide valuable predictions about the binding of this compound to protein targets.

In silico screening allows for the rapid evaluation of large virtual libraries of compounds against a protein target of interest. A virtual library based on the this compound scaffold could be designed by systematically enumerating various substituents at different positions on the piperidine and pyridine rings. This library can then be screened using molecular docking simulations to prioritize compounds for synthesis and biological testing. nih.gov

The design of such a library would involve defining a core scaffold (e.g., the 2-(piperidin-1-yl)isonicotinonitrile (B1582299) core) and then attaching a diverse set of chemical fragments (R-groups) to specific attachment points. This approach, known as fragment-based or combinatorial library design, allows for the exploration of a vast chemical space around the parent molecule.

Molecular docking simulations predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate the strength of the interaction, typically as a docking score or binding energy. researchgate.net For this compound, a hypothetical docking study against a kinase, a common target for such scaffolds, might reveal the following interactions:

Hydrogen Bonds: The pyridine nitrogen of the isonicotinonitrile ring could form a hydrogen bond with a backbone amide proton in the hinge region of the kinase.

Salt Bridge/Ionic Interactions: The protonated piperidine nitrogen could form a salt bridge with a conserved acidic residue, such as an aspartate or glutamate, often found in kinase active sites. nih.gov

Hydrophobic Interactions: The piperidine ring and the aromatic isonicotinonitrile ring would likely be situated in hydrophobic pockets, interacting with nonpolar amino acid residues like valine, leucine, and isoleucine.

Halogen Bonding: The chlorine atom on the piperidine ring could form a halogen bond with a backbone carbonyl oxygen or another electron-rich group in the binding site.

The calculated binding energy from these simulations provides a quantitative estimate of the binding affinity. By comparing the binding energies of different analogues, researchers can prioritize those with the most favorable predicted interactions. A hypothetical summary of such a docking analysis is presented in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound Analogues against a Putative Kinase Target

Compound ID Predicted Binding Energy (kcal/mol) Key Predicted Interactions
CPI-001 -8.5 H-bond with hinge region, salt bridge with Asp123, halogen bond with Gly56 carbonyl
CPI-002 -8.2 H-bond with hinge region, salt bridge with Asp123
CPI-003 -8.9 H-bond with hinge region, salt bridge with Asp123, strong halogen bond with Gly56 carbonyl
CPI-004 -7.9 H-bond with hinge region, salt bridge with Asp123, hydrophobic interaction
CPI-005 -8.7 H-bond with hinge region, salt bridge with Asp123, additional H-bond with Ser58
CPI-006 -9.1 Stronger H-bond network with hinge region, salt bridge with Asp123
CPI-007 -8.4 H-bond with hinge region, salt bridge with Asp123

These computational predictions, while theoretical, provide a powerful tool to guide the design and synthesis of new analogues, accelerating the process of lead optimization in drug discovery.

Prospective Academic Applications and Future Research Directions

Utility of 2-(4-Chloropiperidin-1-yl)isonicotinonitrile as a Synthetic Intermediate

The structure of this compound suggests its significant potential as a versatile intermediate in organic synthesis. The isonicotinonitrile moiety, a pyridine (B92270) ring with a nitrile group at the 4-position, is a common scaffold in medicinal chemistry. The nitrile group can undergo a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles, each of which are important functional groups in the design of bioactive molecules.

Furthermore, the 2-amino-substituted pyridine core is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The piperidine (B6355638) ring, attached at the 2-position of the pyridine, and the chloro-substituent on the piperidine ring, offer additional points for chemical modification. The chlorine atom can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This would enable the creation of a diverse library of compounds for screening and lead optimization in drug discovery programs. For instance, similar cyanopyridine derivatives have been utilized in the synthesis of novel bioactive compounds, highlighting the synthetic versatility of this class of molecules. mdpi.commdpi.com

Potential as a Molecular Probe for Biological Systems

Molecular probes are essential tools for visualizing and understanding complex biological processes. The isonicotinonitrile scaffold, with its inherent fluorescence properties in certain derivatives, presents a foundation for the development of novel molecular probes. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring can influence the electronic properties of the molecule, potentially leading to environmentally sensitive fluorescence.

By strategic modification of the this compound structure, it may be possible to develop probes that exhibit changes in their fluorescence intensity or wavelength upon binding to a specific biological target, such as a protein or nucleic acid. The 4-chloropiperidine (B1584346) moiety could be functionalized with specific targeting ligands to direct the probe to a particular subcellular location or to interact with a specific biomolecule. The development of such probes would be invaluable for high-content screening and cellular imaging applications.

Theoretical Exploration of Novel Analogues

The chemical scaffold of this compound provides a rich starting point for the theoretical exploration of novel analogues with potentially enhanced properties. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic properties of the parent molecule and its derivatives. These theoretical studies can provide insights into the molecule's reactivity, stability, and potential intermolecular interactions.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed on a virtual library of analogues to predict their biological activity. By systematically modifying the substituents on the pyridine and piperidine rings in silico, researchers can identify promising candidates for synthesis and experimental evaluation. This computational approach can significantly accelerate the discovery of new molecules with desired therapeutic or material properties, while reducing the time and cost associated with traditional trial-and-error synthesis.

Integration with High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target. The potential for this compound to serve as a core scaffold for a combinatorial library makes it an attractive candidate for HTS campaigns.

By leveraging the synthetic handles present in the molecule, a diverse library of analogues can be generated. This library could then be screened against a panel of biological targets, such as enzymes or receptors, to identify "hits" with desired biological activity. Subsequent hit-to-lead optimization studies could then be performed to improve the potency, selectivity, and pharmacokinetic properties of the initial hits. The integration of this chemical scaffold with HTS methodologies could uncover novel biological activities and provide starting points for the development of new therapeutic agents.

Computational Design of Advanced Materials incorporating the Chemical Scaffold

The unique electronic and structural features of the isonicotinonitrile and piperidine moieties suggest that this compound could serve as a building block for the computational design of advanced materials. The pyridine ring, with its delocalized π-system, can contribute to the electronic properties of organic materials, such as conductivity and photoluminescence.

Computational modeling techniques can be used to predict how the incorporation of this scaffold into larger molecular assemblies or polymers would affect their material properties. For example, simulations could explore the potential for this molecule to form self-assembling monolayers or to act as a ligand for the synthesis of metal-organic frameworks (MOFs). These advanced materials could have applications in areas such as organic electronics, sensing, and catalysis. The computational design of materials incorporating this chemical scaffold represents a promising avenue for the development of novel functional materials with tailored properties.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(4-Chloropiperidin-1-yl)isonicotinonitrile, and how can reaction efficiency be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between isonicotinonitrile derivatives and 4-chloropiperidine. For example, a base-mediated reaction (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions is commonly used . To optimize efficiency, Design of Experiments (DOE) methodologies (e.g., factorial designs) can systematically vary parameters like temperature, solvent ratio, and catalyst loading to identify optimal conditions . Reaction progress should be monitored via TLC or HPLC, and purity confirmed by NMR (¹H/¹³C) and mass spectrometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming structural integrity. The nitrile group (C≡N) typically appears as a singlet near 110–120 ppm in ¹³C NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): A sharp peak near 2200–2250 cm⁻¹ confirms the nitrile functional group .
  • X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is recommended if crystals are obtainable .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reactions?

Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways, transition states, and electronic properties (e.g., HOMO-LUMO gaps). Institutions like ICReDD combine these methods with reaction path search algorithms to predict feasible reaction conditions and intermediates . For example, computational docking studies may predict binding affinities with biological targets, guiding subsequent experimental validation .

Advanced: What strategies resolve discrepancies in biological activity data across studies involving this compound derivatives?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent vehicles) or impurities. To address this:

  • Standardize Assays: Use validated protocols (e.g., NIH/NCBI guidelines) and include positive/negative controls .
  • Purity Verification: Ensure compounds are ≥95% pure via HPLC and characterize impurities by LC-MS .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like concentration ranges and incubation times .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs?

Answer:

  • Rational Design: Synthesize analogs with systematic modifications (e.g., substituents on the piperidine ring or pyridine core) .
  • High-Throughput Screening (HTS): Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR assays .
  • Multivariate Analysis: Use partial least squares (PLS) regression or machine learning to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Solubility can be enhanced using co-solvents (e.g., PEG-400) .
  • Stability: Stable at room temperature in inert atmospheres. Decomposition occurs under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in amber vials with desiccants .

Advanced: What challenges arise in scaling up the synthesis of this compound while maintaining purity?

Answer:

  • Process Control: Implement inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction kinetics and intermediate formation .
  • Purification: Replace column chromatography with recrystallization or continuous distillation for cost-effective large-scale purification .
  • Byproduct Management: Optimize stoichiometry and residence time to minimize side reactions (e.g., dimerization) .

Advanced: How can quantum chemical calculations model the interaction of this compound with biological targets?

Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein binding over nanosecond timescales to identify key interactions (e.g., hydrogen bonds with active-site residues) .
  • Free Energy Perturbation (FEP): Calculate binding free energies to compare analog efficacies .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloropiperidin-1-yl)isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Chloropiperidin-1-yl)isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.